(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one
Description
The compound “(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one” is a heterocyclic molecule featuring a pyrazole core fused with a thiazolidinone moiety. Its structure includes a (Z)-configured methylene bridge connecting the pyrazole and thiazolidinone rings. The pyrazole ring is substituted with a 4-ethylphenyl group at the 3-position and a phenyl group at the 1-position, while the thiazolidinone ring contains an imino group (=NH) at the 2-position.
Properties
CAS No. |
956513-92-1 |
|---|---|
Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.46 |
IUPAC Name |
(5Z)-2-amino-5-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H18N4OS/c1-2-14-8-10-15(11-9-14)19-16(12-18-20(26)23-21(22)27-18)13-25(24-19)17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,26)/b18-12- |
InChI Key |
RISRMNMSSVGUCC-PDGQHHTCSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Modulation : It can act as either an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of thiazolidinone derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduced the proliferation of several cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
Case Studies and Research Findings
- Study on Antitumor Effects : A recent study evaluated the efficacy of the compound in xenograft models, showing a marked reduction in tumor size compared to control groups. The study reported that treatment led to apoptosis in tumor cells, indicated by increased caspase activity.
- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.
Scientific Research Applications
Example Synthesis Procedure:
- Reactants : 2-Iminothiazolidin-4-one and 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Solvent : Anhydrous ethanol.
- Catalyst : Piperidine.
- Conditions : Reflux for several hours followed by recrystallization.
Biological Activities
Numerous studies have investigated the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported that synthesized pyrazole derivatives demonstrated pronounced effects on these strains, suggesting potential for development as effective antimicrobial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-5... | S. aureus | 32 µg/mL |
| (Z)-5... | E. coli | 16 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The structure-function relationship is critical in understanding how modifications to the pyrazole or thiazolidinone moieties influence activity.
Case Studies
Several case studies have documented the synthesis and application of similar compounds with promising results.
- Case Study on Antimicrobial Efficacy :
- Anticancer Activity Evaluation :
- Pharmacological Profile :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the pyrazole and thiazolidinone rings, which influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Lipophilicity: The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and permeability. Benzofuran-containing analogs () exhibit enhanced aromatic stacking but reduced solubility .
Thiazolidinone Modifications: Replacing the imino group with a piperidinyl moiety () introduces basicity, which could affect receptor interactions in biological systems . Thioxo substitution () may enhance metabolic stability compared to imino groups due to reduced susceptibility to oxidation .
Synthetic Approaches: Many analogs (e.g., ) are synthesized via condensation reactions between pyrazole aldehydes and thiazolidinone precursors, following methods similar to Dorofeeva’s protocol . Crystallographic data for structural validation often relies on SHELX programs (), ensuring accurate conformational analysis .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one?
The synthesis typically involves a multi-step process:
Pyrazole Core Formation : Condensation of 4-ethylphenylhydrazine with a β-ketoester derivative to form the 1,3-diarylpyrazole intermediate .
Thiazolidinone Ring Construction : Reaction of the pyrazole intermediate with thiourea and an aldehyde under acidic conditions to form the thiazolidinone core .
Knoevenagel Condensation : Introduction of the methylene group via refluxing with an aromatic aldehyde in ethanol or DMF, monitored by TLC/HPLC for yield optimization (70–85%) .
Key Reagents : Thiourea, β-ketoesters, aryl aldehydes.
Critical Parameters : pH control (5–7) to avoid thiazolidinone ring decomposition .
Advanced Synthesis & Optimization
Q. Q2. How can researchers address low yields or by-product formation during the Knoevenagel condensation step?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, but ensure subsequent purification via column chromatography to remove residual solvents .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to improve regioselectivity .
- In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction time/temperature dynamically .
Basic Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 477.6 for C₂₆H₂₇N₃O₂S₂) .
Advanced Structural Analysis
Q. Q4. How can crystallographic data resolve ambiguities in the Z/E configuration of the methylene group?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Key metrics:
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or steric hindrance .
Reactivity & Stability
Q. Q5. What are the common chemical reactions involving this compound, and how are they monitored?
- Oxidation : Treat with H₂O₂ in acetic acid to introduce sulfone groups; monitor via IR (loss of S-H stretch at 2550 cm⁻¹) .
- Nucleophilic Substitution : React with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF); track progress via TLC (Rf shift from 0.5 to 0.7) .
- Stability : Degrades at pH > 8; store in anhydrous DMSO at -20°C for long-term stability .
Biological Activity Profiling
Q. Q6. What methodologies are used to evaluate the compound’s bioactivity in preclinical studies?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ ~ 10 µM) .
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); focus on hydrogen bonding with Arg120 and π-π stacking with Tyr355 .
Data Contradiction & Resolution
Q. Q7. How should researchers reconcile conflicting data on the compound’s solubility in different solvents?
- Systematic Solubility Testing : Use a standardized shake-flask method in PBS, DMSO, and ethanol.
- Example : Solubility in DMSO > 50 mg/mL vs. < 5 mg/mL in PBS .
- Molecular Dynamics Simulations : Compute solvation free energy (ΔG_solv) using Gaussian 16 to predict solvent compatibility .
Substituent Effects & SAR
Q. Q8. How does the 4-ethylphenyl group influence activity compared to analogs with methoxy or chloro substituents?
- SAR Trends :
- 4-Ethylphenyl : Enhances lipophilicity (logP ~ 3.5) and membrane permeability .
- 4-Methoxyphenyl : Increases solubility but reduces COX-2 affinity by 30% .
- Experimental Design : Synthesize analogs via Suzuki coupling; compare IC₅₀ values in enzyme assays .
Computational Modeling
Q. Q9. What computational tools are recommended for electron density analysis of this compound?
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., negative ESP at the imine nitrogen) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystal packing .
Stability Under Extreme Conditions
Q. Q10. How does the compound degrade under UV exposure, and how can this be mitigated?
- Degradation Pathways : Photooxidation of the thiazolidinone ring to form sulfonic acid derivatives .
- Mitigation Strategies :
- Add antioxidants (e.g., BHT) at 0.1% w/w.
- Use amber glassware for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
